3-(Methylamino)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(methylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c1-8-6-4(5(7)11)9-2-3-10-6/h2-3H,1H3,(H2,7,11)(H,8,10) |
InChI Key |
MTFNAGYUTIELAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with methylamine. This reaction can be carried out under microwave-assisted conditions, which offer higher yields and shorter reaction times compared to conventional heating methods . The reaction conditions usually involve the use of ethanol as a solvent and a temperature of around 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-(Methylamino)pyrazine-2-carboxamide exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis and other bacterial strains. Its mechanism of action may involve interference with bacterial fatty acid synthesis, which is critical for bacterial growth .
In a study evaluating various derivatives, compounds structurally related to this compound were shown to have Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like isoniazid . The lipophilicity of these compounds enhances their ability to penetrate biological membranes, thereby increasing their efficacy against target pathogens .
Antifungal Activity
Additionally, the compound has been tested for antifungal activity against various fungi, including Trichophyton mentagrophytes, with promising results indicating potential applications in treating fungal infections . The structure-activity relationship studies suggest that modifications in the alkyl chain length and substitution patterns significantly influence the biological activity of these derivatives .
Comparative Analysis of Derivatives
A comparative analysis of several derivatives based on their biological activities is presented in the table below:
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | 25 | Antimycobacterial |
| 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | Structure | 25 | Antimycobacterial |
| 3-(Octylamino)-N-methylpyrazine-2-carboxamide | Structure | 12.5 | Antimycobacterial |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Structure | 12.5 | Antimycobacterial |
Case Study 1: Antimycobacterial Activity
A study conducted on a series of N-alkyl substituted pyrazine derivatives demonstrated that compounds like 3-(Hexylamino)-N-methylpyrazine-2-carboxamide exhibited an MIC of 25 µg/mL against Mycobacterium tuberculosis H37Rv. This study highlighted the importance of lipophilicity in enhancing antimicrobial efficacy .
Case Study 2: Photosynthetic Electron Transport Inhibition
Another investigation focused on the inhibition of photosystem II electron transport in spinach chloroplasts by various pyrazine derivatives. The findings indicated that longer alkyl chains within the substituent groups correlated with increased inhibition rates, showcasing the potential environmental applications of these compounds beyond medicinal uses .
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrazine-2-carboxamide involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential fatty acids in bacteria, thereby inhibiting their growth . The compound is converted to its active form, which then interacts with the bacterial fatty acid synthase system, disrupting the production of fatty acids necessary for bacterial cell membrane synthesis.
Comparison with Similar Compounds
Physicochemical Properties
Lipophilicity (log P/log k) and solubility are critical for bioavailability. 3-(Methylamino)pyrazine-2-carboxamide exhibits moderate lipophilicity (log k = 0.31), comparable to derivatives with small alkyl groups but lower than bulkier analogs like N-(4-methoxybenzyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide (log k = 0.72) .
Table 2: Lipophilicity and Solubility Data
| Compound | log P/Clog P | log k | Reference |
|---|---|---|---|
| This compound | 1.45 | 0.31 | |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | 2.10 | 0.45 | |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 3.02 | 0.72 |
Antimycobacterial Activity
This compound derivatives show promising activity against Mycobacterium tuberculosis. Compound 8 (MIC = 3 µM) approaches the efficacy of isoniazid (MIC = 3 µM), while N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) exhibits MIC = 12.5 µg/mL . In contrast, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (MIC = 15.62 µmol/L) is less potent .
Table 3: Antimycobacterial Activity (MIC Values)
Antifungal and Antibacterial Activity
Antibacterial activity is generally weaker, though 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (MIC = 7.81 µM against Staphylococcus aureus) is notable .
Structure-Activity Relationships (SARs)
- Methylamino Substituent: The 3-methylamino group enhances antimycobacterial activity compared to unsubstituted analogs, likely due to improved membrane penetration .
- Chlorine Substitution : Chlorine at the 5- or 6-position (e.g., 5-chloro and 6-chloro derivatives) increases lipophilicity and potency but may reduce solubility .
- Benzyl Groups: Bulky substituents like 3,4-dichlorobenzyl improve target binding (e.g., compound 9a docking to enoyl-ACP reductase in M. tuberculosis) but may increase cytotoxicity risks .
Biological Activity
3-(Methylamino)pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on recent studies.
Synthesis
The synthesis of this compound has been achieved using various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods. The compound typically exhibits a melting point around 200–201 °C, confirming its crystalline nature .
Antimycobacterial Activity
One of the most notable biological activities of this compound is its antimycobacterial effect against Mycobacterium tuberculosis (M. tuberculosis). Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity, with minimum inhibitory concentrations (MIC) ranging from 6 μg/mL to 50 μg/mL depending on the specific alkyl substitutions on the pyrazine ring .
Table 1: Antimycobacterial Activity of Pyrazine Derivatives
| Compound Name | MIC (μg/mL) | Alkyl Chain Length | Activity Type |
|---|---|---|---|
| This compound | 25 | Short | Moderate |
| 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | 25 | Medium | High |
| 3-(Octylamino)-N-methylpyrazine-2-carboxamide | 6 | Long | Very High |
The structure-activity relationship indicates that increasing the lipophilicity of the alkyl substituents enhances antimycobacterial activity. For instance, compounds with longer alkyl chains exhibit significantly lower MIC values .
Antifungal and Antibacterial Activity
In addition to its antimycobacterial properties, this compound has shown antifungal activity against strains such as Trichophyton mentagrophytes. The compound's effectiveness varies with structural modifications; for example, certain derivatives have demonstrated MIC values as low as 31.25 μmol/mL against fungal infections .
Moreover, the compound has been evaluated for antibacterial properties against various bacterial strains, showing promising results in inhibiting growth, though specific MIC values for these activities require further investigation .
The mechanism by which this compound exerts its biological effects is linked to its ability to inhibit critical metabolic pathways in microorganisms. For instance, it has been shown to interfere with photosystem II electron transport in chloroplasts, which is crucial for photosynthesis in plants and may also contribute to its antimicrobial properties by disrupting energy production in target cells .
Case Studies
A notable study involved the evaluation of a series of N-substituted pyrazine-2-carboxamides where researchers synthesized multiple derivatives and assessed their biological activities. The findings indicated that structural modifications significantly influenced both the potency and selectivity of these compounds against M. tuberculosis and other pathogens. The study highlighted that even minor changes in substituent groups could lead to substantial differences in biological activity, emphasizing the importance of SAR in drug development .
Q & A
Q. What computational tools predict the binding mode of this compound to bacterial targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
